molecular formula C31H38N4O2 B2688450 1-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 305336-00-9

1-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No. B2688450
CAS RN: 305336-00-9
M. Wt: 498.671
InChI Key: GQIYISXJLNVBAE-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including an amino group, a benzimidazole group, and a nitrile group. The presence of these groups suggests that this compound could participate in a variety of chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzimidazole group, for example, is a fused ring system that includes a benzene ring and an imidazole ring .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its functional groups. The amino group could participate in acid-base reactions, the benzimidazole group could undergo electrophilic substitution, and the nitrile group could be hydrolyzed to a carboxylic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of the nitrile group could increase its polarity, and the benzimidazole group could contribute to its stability .

Scientific Research Applications

Synthesis and Fluorescent Properties

The compound 2-Amino-3-methyl-1-oxo-1H,4H-pyrido[1,2-a]benzimidazole-4-carbonitrile, a key component in synthesizing derivatives relevant to your query, has been used in the synthesis of oxazolo[4',5':5,6]pyrido[1,2-a]benzimidazole derivatives. These derivatives were evaluated for their fluorescent properties, potentially applicable in developing fluorescent whitening agents for polyester fibers (Rangnekar & Rajadhyaksha, 1986).

Synthesis of Substituted Derivatives

The compound 1-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile is closely related to 3-substituted and 2,3-disubstituted-1-oxo-1H,5H-pyrido[1,2-a]benzimidazole-4-carbo-nitriles, synthesized by fusing 1H-benzimidazole-2-acetonitrile with β-keto esters or ethyl β-aminocrotonate. These compounds have shown significant in vitro activity against S. aureus, making them potential candidates for antimicrobial applications (Rida, Soliman, Badawey, & Kappe, 1988).

Crystal Structure Analysis

A study involving 2-Amino-4-(3,4-dimethoxyphenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile, structurally similar to your compound of interest, was conducted to understand its crystal structure. Such analyses are crucial in designing molecules with desired physical and chemical properties for various applications (Asiri, Al-Youbi, Faidallah, & Ng, 2011).

Novel Heterocyclic Ring System Synthesis

The compound has been used in the synthesis of novel heterocyclic ring systems, like 1,2,4-triazolo[2″,3″:6′,1′]pyrimido[4′,5′:2,3]pyrido[1,2-a]benzimidazole, which could have potential applications in pharmaceuticals and materials science (Elwan, 2004).

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed when working with this compound to minimize risk .

Future Directions

Future research on this compound could involve studying its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activities .

properties

IUPAC Name

1-[2-(3,4-dimethoxyphenyl)ethylamino]-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H38N4O2/c1-5-6-7-8-9-10-13-24-22(2)25(21-32)31-34-26-14-11-12-15-27(26)35(31)30(24)33-19-18-23-16-17-28(36-3)29(20-23)37-4/h11-12,14-17,20,33H,5-10,13,18-19H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQIYISXJLNVBAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)NCCC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H38N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile

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